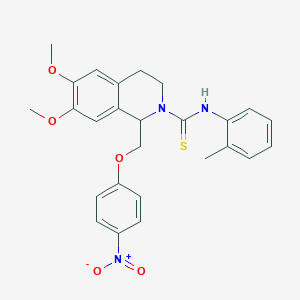
3-isobutyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isobutyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound featuring a quinazoline core, which is a structure widely recognized for its diverse applications in medicinal chemistry. The inclusion of an oxadiazole moiety and an isobutyl group enhances its chemical uniqueness and potential utility in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-isobutyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione generally involves multiple steps, including the formation of the oxadiazole ring and subsequent coupling with the quinazoline derivative. Typical steps may include:
Formation of the Oxadiazole Ring:
Reagents: p-Tolyl hydrazine and an appropriate carboxylic acid derivative.
Conditions: Cyclodehydration under acidic or basic conditions, often involving a dehydrating agent like phosphorus oxychloride.
Coupling with Quinazoline:
Reagents: Quinazoline-2,4-dione derivative with a suitable leaving group.
Conditions: Heating with a base like potassium carbonate in an aprotic solvent such as dimethylformamide.
Industrial Production Methods
Industrial-scale production may employ streamlined processes for efficiency and cost-effectiveness. Steps include:
Optimized Reactions: Using continuous flow reactors to minimize reaction time and improve yield.
Purification Techniques: Employing chromatography or recrystallization for product purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: May involve reagents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation reactions can occur using halogens (chlorine, bromine).
Common Reagents and Conditions
Oxidation: Mild oxidizing agents to prevent over-oxidation.
Reduction: Catalytic hydrogenation at atmospheric pressure.
Substitution: Reactions conducted in inert atmospheres to avoid side reactions.
Major Products
Products vary based on the reaction; for instance, oxidation may yield quinazoline derivatives with hydroxyl or carboxyl functional groups, while reduction often produces amines.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its role as a biochemical probe.
Industry: Used in developing materials with specific chemical properties.
Mécanisme D'action
Molecular Targets and Pathways
Targets: Often interacts with cellular enzymes or receptors, modulating their activity.
Pathways: Can influence biochemical pathways by inhibiting or activating key proteins involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar compounds include those with the quinazoline or oxadiazole scaffolds. Unique aspects of 3-isobutyl-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione include:
Structural Features: Combination of functional groups that impart unique reactivity and biological activity.
Chemical Behavior: Distinctive reaction profiles compared to other quinazoline derivatives.
Similar Compounds
Quinazoline-4(3H)-ones
1,2,4-Oxadiazole derivatives
p-Tolyl-substituted heterocycles
Hope this gives you a comprehensive overview of this fascinating compound. Anything more specific you'd like to dive into?
Propriétés
IUPAC Name |
1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-14(2)12-26-21(27)17-6-4-5-7-18(17)25(22(26)28)13-19-23-20(24-29-19)16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQXIPJKUWPTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(2,4-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2693468.png)

![N-(3,4-dimethylphenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2693471.png)
![1-[(3-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2693472.png)
![2-chloro-4-fluoro-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}benzamide](/img/structure/B2693476.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2693478.png)
![N-(benzo[d]thiazol-5-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2693480.png)


![tert-butylN-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methylcarbamate](/img/structure/B2693485.png)

